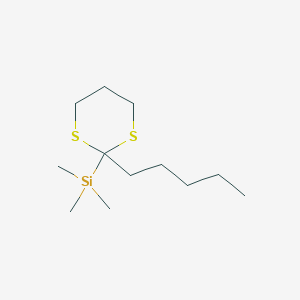
Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)-: is an organosilicon compound with the molecular formula C12H26S2Si . It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- typically involves the reaction of 1,3-dithiane with chlorotrimethylsilane in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent 1,3-dithiane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3-dithiane.
Substitution: Various substituted dithianes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- involves the formation of a stable silyl ether with carbonyl compounds. This protects the carbonyl group from unwanted reactions during synthetic procedures. The trimethylsilyl group can be removed by treatment with fluoride ions, regenerating the free carbonyl compound .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: The parent compound without the trimethylsilyl group.
2-Trimethylsilyl-1,3-dithiane: A similar compound with a different substitution pattern.
Uniqueness: Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- is unique due to its ability to act as a protecting group for carbonyl compounds. The trimethylsilyl group provides stability and can be easily removed under mild conditions, making it a versatile tool in organic synthesis .
Eigenschaften
CAS-Nummer |
648428-87-9 |
|---|---|
Molekularformel |
C12H26S2Si |
Molekulargewicht |
262.6 g/mol |
IUPAC-Name |
trimethyl-(2-pentyl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C12H26S2Si/c1-5-6-7-9-12(15(2,3)4)13-10-8-11-14-12/h5-11H2,1-4H3 |
InChI-Schlüssel |
HULBPLRRDSETSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(SCCCS1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


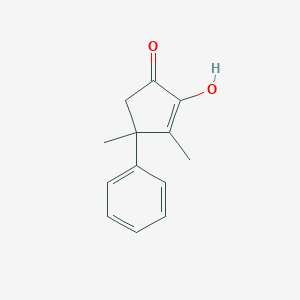
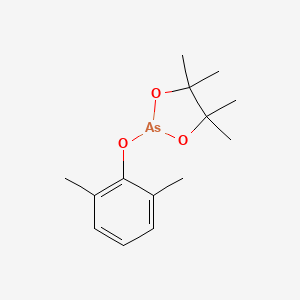
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)

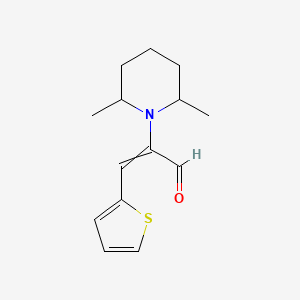
![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)
![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
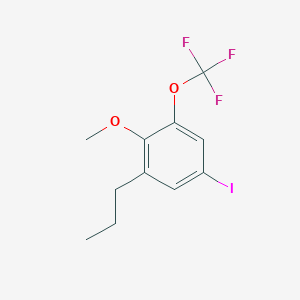

![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
